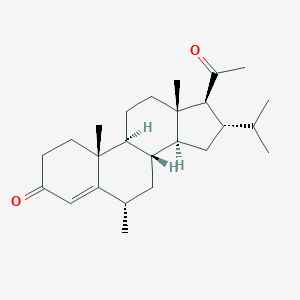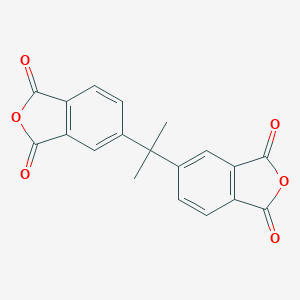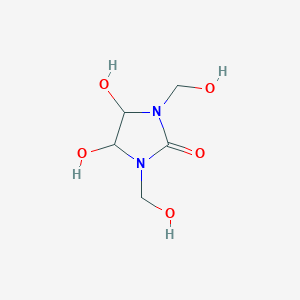
Clorhidrato de (3-aminopropil)carbamato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2·HCl. It is commonly used as a biochemical reagent and has applications in various fields of scientific research. The compound is typically found as a white to light-yellow powder or crystals and is known for its stability and reactivity in different chemical environments .
Aplicaciones Científicas De Investigación
tert-Butyl (3-aminopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a biochemical reagent in life science related research .
Mode of Action
It’s known that this compound can be used as a biological material or organic compound in various biochemical reactions .
Biochemical Pathways
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds .
Pharmacokinetics
It’s known that this compound is a white to light-yellow powder or crystals , suggesting that its physical form could potentially influence its bioavailability.
Result of Action
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds , suggesting that it may have a role in the synthesis of these compounds.
Action Environment
It’s known that this compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of tert-Butyl (3-aminopropyl)carbamate hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl protecting group.
Major Products Formed:
Substitution Reactions: Products include various substituted carbamates and amines.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Comparison: tert-Butyl (3-aminopropyl)carbamate hydrochloride is unique due to its specific functional groups, which allow for versatile reactivity in both nucleophilic substitution and deprotection reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOJNUZYOFBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621153 |
Source


|
| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127346-48-9 |
Source


|
| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)



